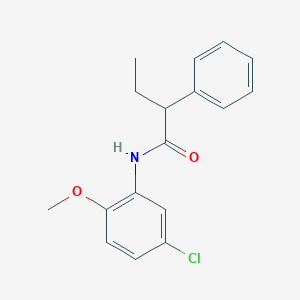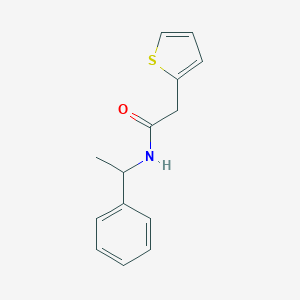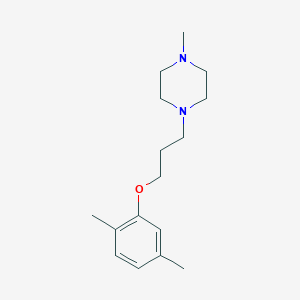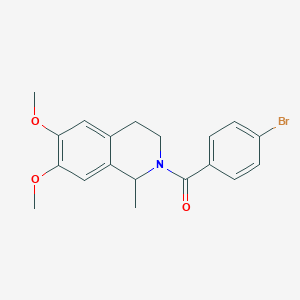![molecular formula C19H21ClN2O3S B258862 N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258862.png)
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide acts as a competitive inhibitor of JAK enzymes, specifically JAK3. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide inhibits the activity of JAK3, which leads to a reduction in the production of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a significant impact on the immune system. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its specificity for JAK3, which makes it a promising candidate for the treatment of autoimmune diseases. However, its specificity also limits its potential applications, as it may not be effective in diseases that are not mediated by JAK3. Additionally, the long-term effects of JAK inhibition on the immune system are not fully understood, and further research is needed to determine the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple JAK enzymes, in order to achieve a more comprehensive inhibition of cytokine signaling pathways. Another direction is the investigation of the long-term effects of JAK inhibition on the immune system, particularly in terms of its impact on immune function and susceptibility to infections. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans, particularly in larger clinical trials.
合成方法
The synthesis of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzene-1-sulfonyl chloride to form N-(4-chlorophenyl)-4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methylpiperidine to form the final product, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide.
科学研究应用
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. This inhibition leads to a reduction in the production of cytokines and growth factors, which are involved in the pathogenesis of autoimmune diseases.
属性
产品名称 |
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
|---|---|
分子式 |
C19H21ClN2O3S |
分子量 |
392.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23) |
InChI 键 |
XYAVXDBNHLENIC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
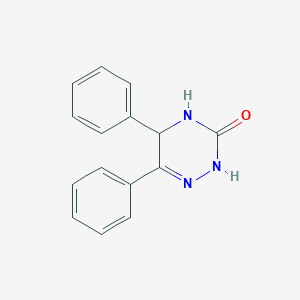
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
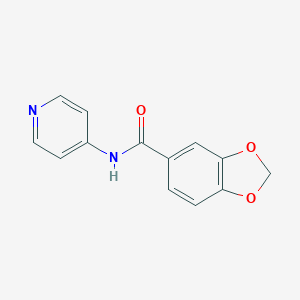
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
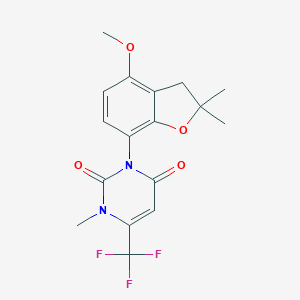
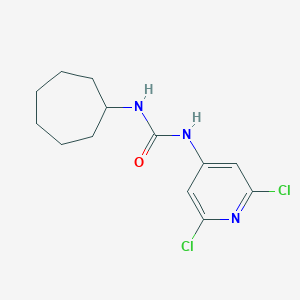
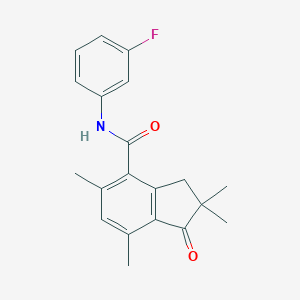
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B258819.png)
